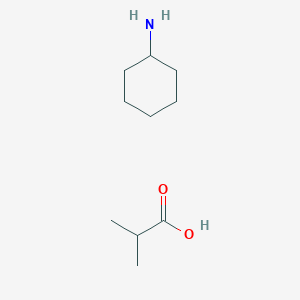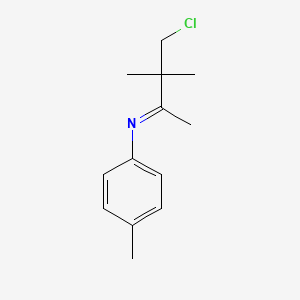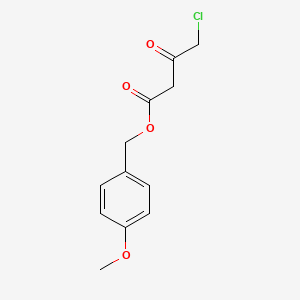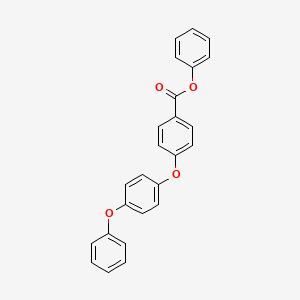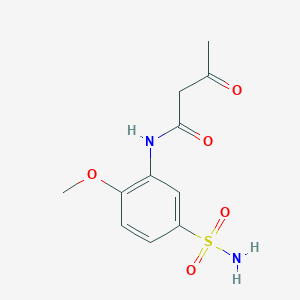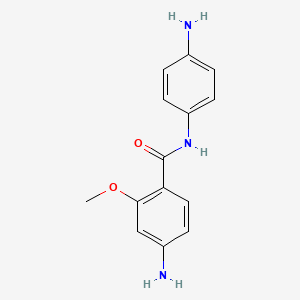
4-Amino-N-(4-aminophenyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-(4-aminophenyl)-2-methoxybenzamide is a chemical compound with the molecular formula C13H13N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its potential as an inhibitor of DNA methylation, which plays a crucial role in gene expression regulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(4-aminophenyl)-2-methoxybenzamide typically involves the reaction of 4-aminobenzoic acid with 4-aminophenol under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and involves heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as the use of automated reactors and continuous flow systems. These methods ensure higher yields and purity of the final product. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve the best results .
化学反应分析
Types of Reactions
4-Amino-N-(4-aminophenyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines. Substitution reactions can produce a variety of derivatives, depending on the substituents introduced .
科学研究应用
4-Amino-N-(4-aminophenyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Amino-N-(4-aminophenyl)-2-methoxybenzamide involves its interaction with DNA methyltransferases (DNMTs). These enzymes are responsible for adding methyl groups to DNA, which can affect gene expression. By inhibiting DNMTs, this compound can prevent the methylation of DNA, leading to changes in gene expression . The molecular targets include DNMT1, DNMT3A, and DNMT3B, and the pathways involved are related to epigenetic regulation .
相似化合物的比较
Similar Compounds
4-Amino-N-(4-aminophenyl)benzamide: This compound is similar in structure but lacks the methoxy group.
4-Amino-N-(4-aminophenyl)benzenesulfonamide: This compound has a sulfonamide group instead of a methoxy group.
Uniqueness
4-Amino-N-(4-aminophenyl)-2-methoxybenzamide is unique due to its methoxy group, which can influence its chemical properties and biological activity. The presence of the methoxy group can affect the compound’s solubility, reactivity, and interaction with biological targets .
属性
CAS 编号 |
117846-34-1 |
|---|---|
分子式 |
C14H15N3O2 |
分子量 |
257.29 g/mol |
IUPAC 名称 |
4-amino-N-(4-aminophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H15N3O2/c1-19-13-8-10(16)4-7-12(13)14(18)17-11-5-2-9(15)3-6-11/h2-8H,15-16H2,1H3,(H,17,18) |
InChI 键 |
BSOIJOQMWWJBSL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)N)C(=O)NC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


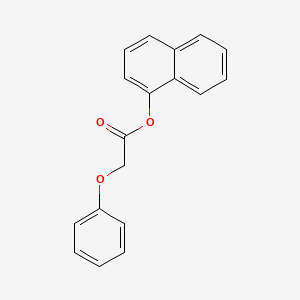
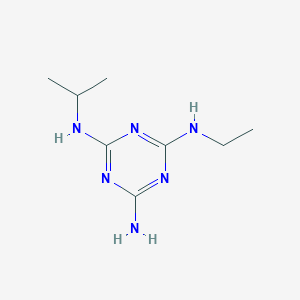
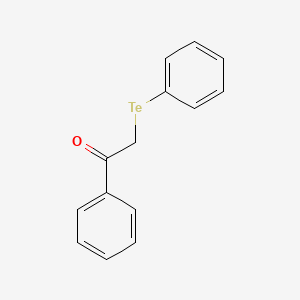
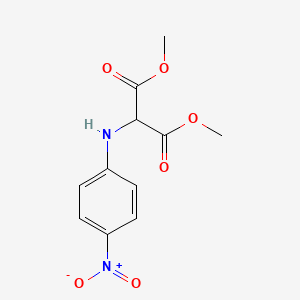
![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
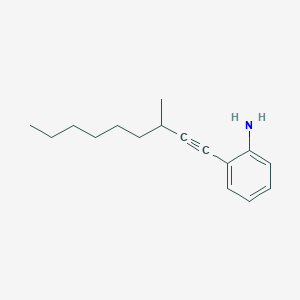
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
